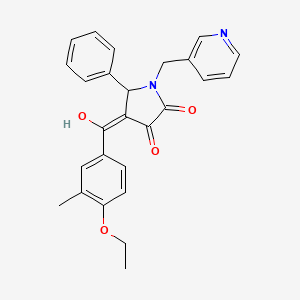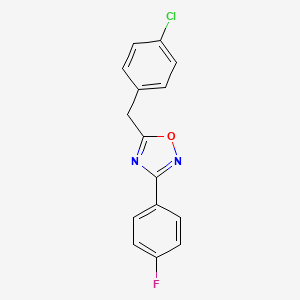![molecular formula C17H16N2O5 B5366969 3-[(2-methoxy-4-nitrophenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B5366969.png)
3-[(2-methoxy-4-nitrophenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-methoxy-4-nitrophenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one, commonly known as MNPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of MNPP in anticancer activity is not fully understood. However, studies suggest that MNPP induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. MNPP has also been shown to induce cell cycle arrest at the G2/M phase in cancer cells.
Biochemical and Physiological Effects:
MNPP has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for further development as an anticancer agent. MNPP has also been shown to exhibit antioxidant activity, which may contribute to its anticancer activity. Furthermore, MNPP has been shown to exhibit good stability and solubility, making it a suitable candidate for further drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MNPP is its ease of synthesis and purification. MNPP can be synthesized in a one-pot reaction with high yield, and purification can be achieved through simple column chromatography. However, one limitation of MNPP is its low water solubility, which may limit its application in aqueous environments.
Direcciones Futuras
There are several potential future directions for MNPP research. One direction is the development of MNPP-based fluorescent probes for the detection of metal ions in biological samples. Another direction is the synthesis of MNPP derivatives with improved water solubility and bioavailability. Furthermore, the mechanism of action of MNPP in anticancer activity requires further investigation, which may lead to the development of more effective anticancer agents.
Métodos De Síntesis
MNPP can be synthesized through a one-pot reaction of 2-methoxy-4-nitroaniline, 3-methoxybenzaldehyde, and ethyl acetoacetate in the presence of a catalytic amount of piperidine. The reaction proceeds through a Knoevenagel condensation followed by an intramolecular cyclization, resulting in the formation of MNPP.
Aplicaciones Científicas De Investigación
MNPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, MNPP has shown promising anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. MNPP has also been investigated for its potential application as a fluorescent probe for the detection of metal ions in biological samples. Furthermore, MNPP has been used as a building block for the synthesis of novel organic materials, such as polymers and dendrimers.
Propiedades
IUPAC Name |
(E)-3-(2-methoxy-4-nitroanilino)-1-(3-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-23-14-5-3-4-12(10-14)16(20)8-9-18-15-7-6-13(19(21)22)11-17(15)24-2/h3-11,18H,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZGQLZKTSDHHJ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=CNC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)/C=C/NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dimethylphenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5366903.png)

![8-(3-methylbenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5366911.png)
![1-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5366928.png)
![1-acetyl-4-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5366933.png)
![2-(2-furyl)-6,7,8,9-tetrahydro[1,2,4]triazolo[1,5-a]quinazoline](/img/structure/B5366943.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(3-methylphenyl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5366944.png)
![N-(2-furylmethyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5366950.png)

![3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N,N-dimethylpropanamide](/img/structure/B5366977.png)
![4-ethoxy-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5366980.png)
![1-[3-(dimethylamino)propyl]-5-(2-ethoxyphenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5366985.png)
![N-(4-chlorobenzyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5366996.png)